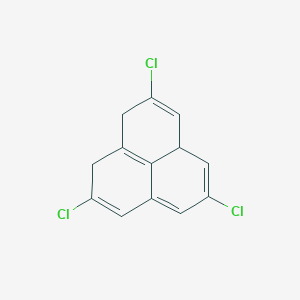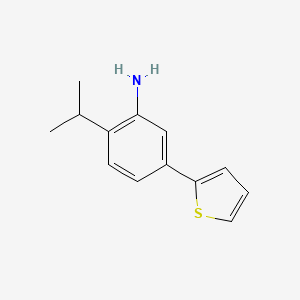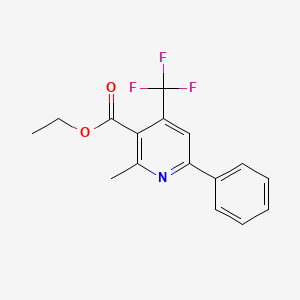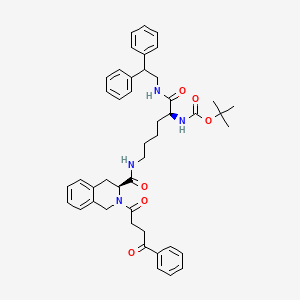
tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxo-6-((S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxo-6-((S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexan-2-yl)carbamate is a complex organic compound that features multiple functional groups, including amides, carbamates, and ketones. This compound is of interest in various fields of scientific research due to its potential biological activity and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxo-6-((S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexan-2-yl)carbamate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Amide Bond Formation: Using coupling reagents such as EDCI or DCC to form amide bonds between carboxylic acids and amines.
Carbamate Formation: Reacting isocyanates with alcohols or amines to form carbamates.
Protecting Group Strategies: Utilizing protecting groups like tert-butyl to protect sensitive functional groups during the synthesis.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography, crystallization, and other purification methods to isolate the desired product.
化学反応の分析
Types of Reactions
Tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxo-6-((S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: Conversion of alcohols to ketones or aldehydes using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of ketones to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Coupling Reagents: EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of alcohols would yield ketones or aldehydes, while reduction of ketones would yield alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound could be studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine
In medicine, this compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxo-6-((S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexan-2-yl)carbamate would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Binding: Interacting with cell surface receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
- tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxohexan-2-yl)carbamate
- tert-Butyl ((S)-1-((2,2-diphenylethyl)amino)-1-oxo-6-((S)-2-(4-oxo-4-phenylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamido)hexan-2-yl)carbamate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity or chemical reactivity compared to similar compounds.
特性
分子式 |
C45H52N4O6 |
|---|---|
分子量 |
744.9 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-1-(2,2-diphenylethylamino)-1-oxo-6-[[(3S)-2-(4-oxo-4-phenylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]hexan-2-yl]carbamate |
InChI |
InChI=1S/C45H52N4O6/c1-45(2,3)55-44(54)48-38(42(52)47-30-37(32-17-7-4-8-18-32)33-19-9-5-10-20-33)25-15-16-28-46-43(53)39-29-35-23-13-14-24-36(35)31-49(39)41(51)27-26-40(50)34-21-11-6-12-22-34/h4-14,17-24,37-39H,15-16,25-31H2,1-3H3,(H,46,53)(H,47,52)(H,48,54)/t38-,39-/m0/s1 |
InChIキー |
NCZATLHAZWNQJH-YDAXCOIMSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)[C@@H]1CC2=CC=CC=C2CN1C(=O)CCC(=O)C3=CC=CC=C3)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C1CC2=CC=CC=C2CN1C(=O)CCC(=O)C3=CC=CC=C3)C(=O)NCC(C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




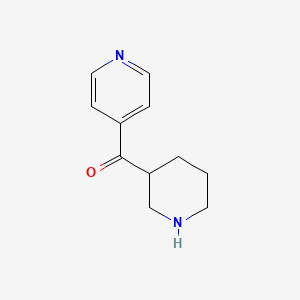
![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13341488.png)
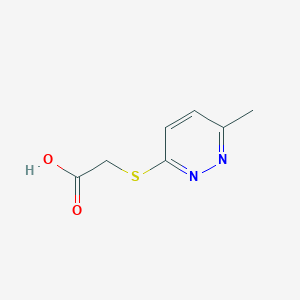
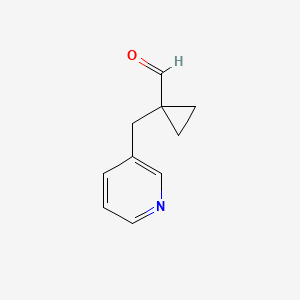

![4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid](/img/structure/B13341502.png)
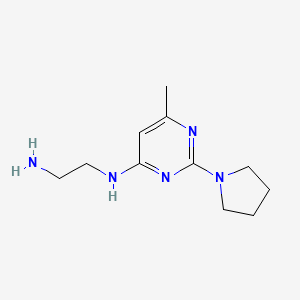
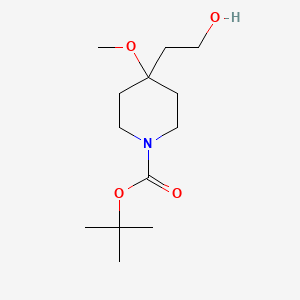
![5-Ethyl-2,6-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13341515.png)
